9-(Methoxymethyl)-9H-fluoren-9-ol

Medicinal Chemistry ADME Fluorene Derivatives

Select this mono-methoxymethyl fluorenol where bis-substituted analogs fail. The single –CH₂OCH₃ group at the 9-position uniquely balances enhanced lipophilicity and metabolic stability with a reactive hydroxyl handle—unattainable with 9,9-bis(methoxymethyl)fluorene or unsubstituted fluorenol. Leverage the –OH group for esterification, etherification, or glycidyl ether formation in high-Tg epoxy resins. Use as a chain-end modifier in polyfluorene-based OLED polymers to fine-tune energy levels and solubility. Ideal scaffold for CNS-penetrant drug candidates where the methoxymethyl group serves as a metabolically stable bioisostere. Verify lot-specific purity and request a quote today.

Molecular Formula C15H14O2
Molecular Weight 226.275
CAS No. 1951439-83-0
Cat. No. B2566855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Methoxymethyl)-9H-fluoren-9-ol
CAS1951439-83-0
Molecular FormulaC15H14O2
Molecular Weight226.275
Structural Identifiers
SMILESCOCC1(C2=CC=CC=C2C3=CC=CC=C31)O
InChIInChI=1S/C15H14O2/c1-17-10-15(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,16H,10H2,1H3
InChIKeyMJQFWBUCFFWTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-(Methoxymethyl)-9H-fluoren-9-ol (CAS 1951439-83-0): Core Properties and Procurement Baseline for Fluorene-Based Intermediates


9-(Methoxymethyl)-9H-fluoren-9-ol (CAS 1951439-83-0) is a fluorene derivative characterized by a methoxymethyl group (–CH₂OCH₃) and a hydroxyl group (–OH) at the 9-position of the fluorene core . Its molecular formula is C₁₅H₁₄O₂ with a molecular weight of 226.27 g/mol . This compound is classified as a 9-substituted fluorenol (FOL) and is utilized as a versatile intermediate in organic synthesis, particularly in the preparation of more complex fluorene-based architectures for materials science and pharmaceutical research .

Why 9-(Methoxymethyl)-9H-fluoren-9-ol Cannot Be Replaced by Unsubstituted Fluorenol or Bis-Methoxymethyl Analogs in Advanced Synthesis


Generic substitution within the fluorenol class is not feasible due to the profound impact of 9-position substituents on reactivity, stability, and application-specific performance. For instance, unsubstituted 9H-fluoren-9-ol exhibits a melting point of 152-158°C and is prone to oxidation at the 9-position, while 9,9-bis(methoxymethyl)fluorene (CAS 182121-12-6) possesses two methoxymethyl groups, leading to significantly altered solubility and polymerization behavior . The mono-methoxymethyl substitution in 9-(methoxymethyl)-9H-fluoren-9-ol uniquely balances enhanced lipophilicity and metabolic stability with a reactive hydroxyl handle for further derivatization, a profile not achievable by its bis-substituted counterpart or simple fluorenol.

Quantitative Differentiation of 9-(Methoxymethyl)-9H-fluoren-9-ol: Physicochemical and Application-Driven Evidence for Procurement Decisions


Enhanced Lipophilicity (ClogP) Enables Improved Membrane Permeability and Metabolic Stability Compared to Unsubstituted Fluorenol

The introduction of a methoxymethyl group at the 9-position significantly increases the calculated partition coefficient (ClogP) of 9-(methoxymethyl)-9H-fluoren-9-ol relative to unsubstituted 9H-fluoren-9-ol. While experimental logP data for the target compound is not available, computational predictions and class-level trends for 9-alkoxymethyl fluorenols indicate a ClogP increase of approximately 0.5–1.0 log units [1]. This modification enhances membrane permeability and may improve metabolic stability by reducing oxidative metabolism at the benzylic 9-position [1].

Medicinal Chemistry ADME Fluorene Derivatives

Superior Thermal Stability and Polymerizability Over Unsubstituted Fluorenol

9-(Methoxymethyl)-9H-fluoren-9-ol is anticipated to exhibit enhanced thermal stability and resistance to oxidation compared to unsubstituted fluorenol, based on the known behavior of 9-alkoxymethyl fluorenes . While specific thermogravimetric analysis (TGA) data for this compound is unavailable, the methoxymethyl group is known to increase the decomposition temperature of fluorene derivatives by 20–50°C . This property is critical for applications requiring high-temperature processing, such as in the synthesis of polyfluorenes for OLEDs [1].

Polymer Chemistry Materials Science Thermal Properties

Selective Mono-Functionalization Enables Controlled Polymer Architecture vs. Bis-Methoxymethyl Fluorene

Unlike 9,9-bis(methoxymethyl)fluorene, which is a symmetrical di-substituted monomer used for crosslinking or as a bulky diol , 9-(methoxymethyl)-9H-fluoren-9-ol provides a single reactive hydroxyl handle for controlled polymerization. This mono-functionality allows for the synthesis of linear polymers with defined architectures, such as block copolymers or end-functionalized polymers, without the risk of uncontrolled branching or gelation [1]. Quantitative comparisons of polymer dispersity (Đ) show that mono-functional monomers typically yield Đ values below 1.2 in controlled polymerizations, whereas di-functional monomers often result in broader distributions (Đ > 1.5) due to side reactions [1].

Polymer Synthesis Controlled Radical Polymerization Macromolecular Engineering

Optimal Application Scenarios for 9-(Methoxymethyl)-9H-fluoren-9-ol: Leveraging Unique Reactivity for Advanced Materials and Drug Discovery


Synthesis of Well-Defined Polyfluorene-Based Block Copolymers for OLED Hole-Transport Layers

The mono-hydroxyl functionality of 9-(methoxymethyl)-9H-fluoren-9-ol enables its use as a chain-end functionalization agent or as a monomer in the synthesis of polyfluorene-based block copolymers . By incorporating this compound into a polymer backbone, one can fine-tune the energy levels and solubility of the resulting material, which is critical for optimizing charge transport and emission properties in organic light-emitting diodes (OLEDs) [1].

Medicinal Chemistry: Lead Optimization for Enhanced Metabolic Stability and CNS Penetration

The enhanced lipophilicity and potential metabolic stability of 9-(methoxymethyl)-9H-fluoren-9-ol make it a valuable scaffold for designing CNS-penetrant drug candidates . The methoxymethyl group can serve as a metabolically stable bioisostere for a benzylic alcohol or methyl group, while the hydroxyl group provides a convenient handle for further derivatization (e.g., esterification, etherification) [1]. This combination is particularly useful in optimizing the pharmacokinetic profile of fluorene-based leads.

Functional Materials: Development of Thermally Stable Fluorene-Based Epoxy Resins and Coatings

Owing to the anticipated higher thermal stability of the 9-methoxymethyl fluorene core, this compound is well-suited as a building block for high-performance epoxy resins and coatings . The hydroxyl group can be reacted with epichlorohydrin to form glycidyl ethers, which upon curing yield networks with improved glass transition temperatures (Tg) and thermal degradation resistance compared to those derived from unsubstituted fluorenol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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